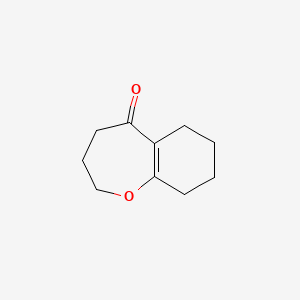
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one is an organic compound that belongs to the class of benzoxepins. These compounds are characterized by a benzene ring fused to an oxepin ring. The hexahydro derivative indicates that the compound is partially saturated, meaning it contains fewer double bonds compared to its fully aromatic counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ketone precursor under acidic or basic conditions. The reaction conditions often include:
Acidic Catalysts: Sulfuric acid or hydrochloric acid.
Basic Catalysts: Sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is also common.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated benzoxepins.
Scientific Research Applications
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin: The fully aromatic counterpart of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one.
Dihydrobenzoxepin: A partially saturated derivative with fewer hydrogen atoms compared to hexahydrobenzoxepin.
Tetrahydrobenzoxepin: Another partially saturated derivative with an intermediate level of saturation.
Uniqueness
This compound is unique due to its specific level of saturation and the presence of the oxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
52762-37-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H14O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-7H2 |
InChI Key |
SKGXLWPYROMHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

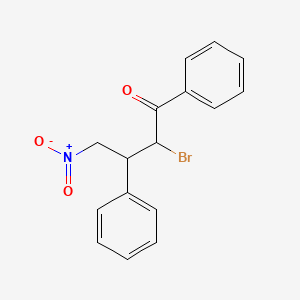
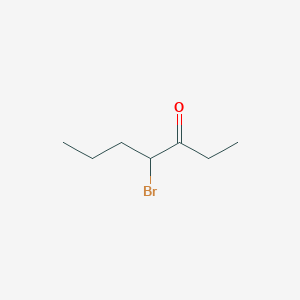
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)

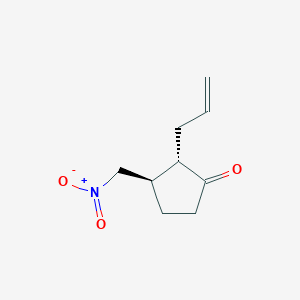
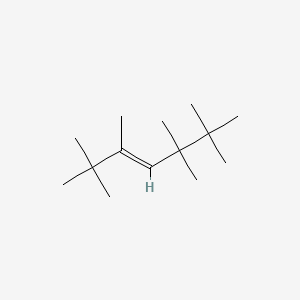

![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

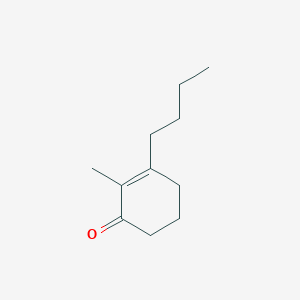
![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
